2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
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Overview
Description
2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a heterocyclic compound that features a fused thieno-pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-c]pyridine derivative with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thieno-pyridine ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino or 2-thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: Utilized in the design of chemical probes to investigate biological pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-c]pyridine derivatives
- Thieno[3,2-b]pyridine derivatives
- Pyridine derivatives with different substituents
Uniqueness
2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be exploited for further functionalization. This compound’s ability to serve as a versatile scaffold for drug development distinguishes it from other similar heterocyclic compounds .
Properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS.ClH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINYXJPROXQXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-72-1 |
Source
|
Record name | 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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